Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with the molecular formula C18H16N2O7. It is a complex ester that features both nitro and carbamoyl functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-5-nitrobenzoic acid with ethyl chloroformate, followed by the coupling of the resulting intermediate with methyl 2-aminobenzoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester groups results in carboxylic acids .
Scientific Research Applications
Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
- Ethyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
- Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its combination of nitro, ester, and carbamoyl groups provides versatility that is not commonly found in similar compounds .
Properties
IUPAC Name |
methyl 3-[(2-ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-3-27-18(23)14-6-4-5-7-15(14)19-16(21)11-8-12(17(22)26-2)10-13(9-11)20(24)25/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXLTCDNYXNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.